4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
The compound is a benzenesulfonamide derivative, which is a class of compounds known for their various biological activities . It contains a 4-fluoro-2-methylbenzenesulfonamide moiety , and a tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety. The latter is a seven-membered cyclic structure containing nitrogen and oxygen.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide moiety and the tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety. The exact structure would depend on the specific arrangement and bonding of these components .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-fluoro-2-methylbenzenesulfonamide has a molecular weight of 189.21, and it’s a solid at room temperature with a melting point of 180-184 °C (lit.) .Scientific Research Applications
Antiviral Activity
Indole derivatives have been studied for their antiviral properties. In the case of our compound, researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
Imidazole-containing compounds derived from indole have shown promise as antitubercular agents. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibited antioxidant potential and scavenging activity .
Organic Synthesis and Pharmaceuticals
4-Fluoro-2-methylphenol: , a precursor to our compound, serves as an important raw material and intermediate in organic synthesis and pharmaceuticals . Its versatile reactivity makes it valuable for creating novel drug molecules.
Other Applications
While the above fields represent key areas, it’s essential to remain open to other possibilities. Researchers may discover additional applications, such as enzyme inhibition, ligand binding, or even novel therapeutic targets.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11-9-12(18)3-6-16(11)25(22,23)19-13-4-5-15-14(10-13)17(21)20(2)7-8-24-15/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJPBIRULUJALW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide |
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